N-(3-acetylphenyl)-4-[(2-bromophenoxy)methyl]benzamide
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Overview
Description
N-(3-acetylphenyl)-4-[(2-bromophenoxy)methyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, a bromophenoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-[(2-bromophenoxy)methyl]benzamide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy intermediate.
Acetylation of Aniline: The next step involves the acetylation of aniline to form N-(3-acetylphenyl)aniline.
Coupling Reaction: The final step involves the coupling of the 2-bromophenoxy intermediate with N-(3-acetylphenyl)aniline under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound may be investigated for its potential biological activities, including anti-inflammatory, analgesic, or anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-[(2-bromophenoxy)methyl]benzamide depends on its specific application. In pharmacological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- N-(3-acetylphenyl)-2-bromobutanamide
- N-(3-acetylphenyl)benzamide
- N-(3-acetylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide
Comparison:
- N-(3-acetylphenyl)-2-bromobutanamide: Similar structure but with a butanamide moiety instead of a benzamide moiety.
- N-(3-acetylphenyl)benzamide: Lacks the bromophenoxy group, making it less versatile in substitution reactions.
- N-(3-acetylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide: Contains a methoxy group instead of a bromine atom, which may affect its reactivity and applications.
Uniqueness: N-(3-acetylphenyl)-4-[(2-bromophenoxy)methyl]benzamide is unique due to the presence of both the bromophenoxy and acetyl groups, which provide a combination of reactivity and potential biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[(2-bromophenoxy)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO3/c1-15(25)18-5-4-6-19(13-18)24-22(26)17-11-9-16(10-12-17)14-27-21-8-3-2-7-20(21)23/h2-13H,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXIREDQDFKXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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